Product packaging for D-Ribofuranose(Cat. No.:CAS No. 613-83-2)

D-Ribofuranose

Cat. No.: B1630390
CAS No.: 613-83-2
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-SOOFDHNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Ribofuranose is the five-membered furanose form of D-ribose, a fundamental monosaccharide that serves as the essential sugar component of RNA (ribonucleic acid) . In this cyclic form, it constitutes the structural backbone of ribonucleosides and ribonucleotides, including adenosine, cytidine, guanosine, and uridine, which are the building blocks for RNA polymers involved in gene coding, decoding, regulation, and expression . The furanose ring in nucleosides typically adopts a 3'-endo envelope conformation, and the glycosidic bond is most stable in the anti conformation, which minimizes steric hindrance . This specific conformation is critical for the structure and function of RNA and various nucleotide cofactors, such as ATP, coenzyme A, and NADH . Beyond its fundamental biological role, this compound is a critical starting material and core scaffold in medicinal and synthetic chemistry for developing novel therapeutic agents . Researchers utilize it to synthesize a wide range of nucleoside analogues, which have shown diverse biological activities, including antiviral and cytotoxic effects . Recent synthetic studies have derivatized α-D-ribofuranose to create novel compounds that exhibit promising analgesic and anti-inflammatory activities in pharmacological assays, acting as potential inhibitors of enzymes like cyclooxygenase-1 (COX-1) and phospholipase A2 . Furthermore, its non-toxic and naturally occurring profile makes β-D-ribofuranose an innovative core moiety in advanced codrug design , where it functions as a biodegradable linker to improve water solubility and enable selective drug release via enzyme recognition at a phosphodiester site . This product is intended for use in laboratory research and chemical synthesis and is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1630390 D-Ribofuranose CAS No. 613-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-SOOFDHNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317333
Record name D-Ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

613-83-2
Record name D-Ribofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 °C
Record name D-Ribose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Catalytic Acetolysis Optimization

The Ramasamy modification introduced trifluoromethanesulfonic acid (triflic acid) as a superior catalyst for acetolysis, enabling milder conditions (115±5°C vs. traditional 140°C) and reducing side reactions. Key parameters from a 20 L pilot-scale synthesis include:

Parameter Value
Catalyst Triflic acid (843 mg)
Reaction Temperature 115±5°C
Distillation Pressure 30 mbar
Yield (β-anomer) 75.1% from D-ribose

This approach eliminated recrystallization by precipitating the product directly from ethanol at -5°C, significantly improving process economics.

Sulfuric Acid-Mediated Acetylation

An alternative protocol using 95% sulfuric acid demonstrated comparable efficiency under controlled conditions:

D-ribose + Ac₂O → β-1,2,3,5-tetra-O-acetyl-D-ribofuranose  

Critical process variables:

  • Acid addition rate: 26.3 g over 30 min (T ≤25°C)
  • Post-reaction neutralization: Lithium carbonate (26.05 g)
  • Final purification: Sequential water/2-propanol antisolvent crystallization

This method achieved 60.2% isolated yield with >98% β-anomer purity via differential solubility control.

Comparative Analysis of Industrial-Scale Methods

The table below contrasts key performance metrics across major synthesis routes:

Method Yield (%) Purity (%) Steps Scalability
Guthrie-Smith (1965) 57 95 12 Limited
Triflic Acid Catalysis 75.1 99 7 High
Sulfuric Acid Protocol 60.2 98 9 Moderate

Triflic acid catalysis emerges as superior in yield and step reduction, though catalyst cost remains a consideration. The sulfuric acid method provides a lower-cost alternative with acceptable purity for non-pharmaceutical applications.

Stereochemical Control Mechanisms

β-Anomer dominance (>95%) in modern syntheses results from:

  • Kinetic Control : Rapid acetylation favors equatorial β-configuration
  • Thermodynamic Factors : β-anomer stabilization through 1,3-diaxial interactions
  • Solvent Effects : Dichloromethane promotes β-selectivity during glycosidation

Crystallization from ethanol/water mixtures further enriches β-content through differential solubility (β: 12.7 g/L vs. α: 8.4 g/L at 0°C).

Chemical Reactions Analysis

Ring Isomerization and Stability

The interconversion between β-D-ribofuranose (five-membered ring) and β-D-ribopyranose (six-membered ring) is catalyzed by D-ribose pyranase (EC 3.2.2.21). This enzyme facilitates the equilibrium:

Beta-D-ribopyranosebeta-D-ribofuranose\text{Beta-D-ribopyranose} \rightleftharpoons \text{beta-D-ribofuranose}

Under standard conditions, ribose predominantly exists as pyranose (~80%), but temperature gradients or enzymatic activity can shift the equilibrium toward furanose forms . Non-equilibrium conditions (e.g., sustained thermal gradients) stabilize furanose populations, enabling their preferential incorporation into biomolecules like RNA .

Synthetic Modifications and Derivatives

D-ribofuranose serves as a scaffold for nucleoside analogs and therapeutic agents:

Modification Reaction/Application Key Findings
2'-Fluorination Substitution of 2'-OH with fluorineEnhances RNA stability and suppresses immune stimulation .
Phosphorylation Addition of phosphate groups at 5'-positionForms ATP, NADH, and nucleotide precursors .
Selenium/Sulfur Replacement of ring oxygen with selenium/sulfurIncreases lipophilicity for PCR and antisense technology .
C-Nucleoside Synthesis Lithiopyridine reaction with protected ribose followed by cyclization Enables synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose for DNA analogs .

Glycosidic Bond Formation in Nucleotides

Prebiotic studies highlight challenges in forming N-glycosidic bonds between ribofuranose and nitrogenous bases. While direct condensation is inefficient, pathways involving simultaneous synthesis of sugar and base on activated precursors (e.g., phosphorylated intermediates) are proposed . The ribofuranose ring’s flexibility and compact structure favor its incorporation into nucleotides over pyranose forms .

Enzymatic Cleavage in Drug Delivery

This compound-based codrugs leverage phosphodiester bonds for controlled drug release:

  • Example: Codrug 1 (β-D-ribofuranose core with paclitaxel and lenalidomide) undergoes sequential cleavage by phosphodiesterase:

    • C2″O–P bond cleavage → release of paclitaxel.

    • C3″O–P bond cleavage → release of lenalidomide .
      This system improves water solubility and cancer cell selectivity .

Reactivity in Radical Reactions

In AdoCbl-dependent enzymes (e.g., diol dehydratase), ribofuranose stabilizes radical intermediates during C-Co bond homolysis. Spectroscopic studies confirm cob(II)alamin formation during catalysis with 2'-dAdoCbl and 3'-dAdoCbl analogs .

Thermochemical Data

While equilibrium studies focus on ring dynamics, thermochemical measurements (e.g., Na⁺-ribose clustering) provide insights into ribofuranose’s coordination chemistry .

Scientific Research Applications

Synthesis of Nucleoside Analogues

D-ribofuranose serves as a fundamental building block for synthesizing nucleoside and nucleotide derivatives. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. For instance, α-D-ribofuranose is integral in developing antiviral agents that target specific viral replication mechanisms .

Case Study: Antiviral Activity

  • Research Findings : Derivatives of this compound have shown promising antiviral activity against various viruses. A study synthesized several α-D-ribofuranose analogues and evaluated their efficacy against RNA viruses, demonstrating significant inhibition of viral replication .

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory effects of this compound derivatives. These compounds have been synthesized and tested for their ability to alleviate pain and reduce inflammation.

Research Highlights :

  • Synthesis : Compounds derived from this compound were synthesized using various chemical modifications, such as benzylation and acetylation .
  • Biological Activity : In vivo assays revealed that certain derivatives exhibited up to 95% inhibition of paw edema in anti-inflammatory tests, indicating their potential as new analgesic agents .

Cardiovascular Applications

This compound has been investigated for its role in cardiovascular health, particularly in conditions like congestive heart failure (CHF). It is known to enhance ATP production, which is crucial for cardiac function.

Clinical Insights :

  • Supplementary Therapy : Clinical trials have demonstrated that D-ribose supplementation improves diastolic function in CHF patients by enhancing myocardial energy metabolism .
  • Fibromyalgia Treatment : this compound has also shown benefits in treating fibromyalgia syndrome, improving patient outcomes significantly when included in treatment regimens .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has been explored extensively. Some synthesized analogues have demonstrated enhanced antimicrobial activity compared to their parent compounds.

Findings :

  • Certain α-D-ribofuranose derivatives exhibited significant antibacterial effects against various pathogens, suggesting their utility in developing new antimicrobial agents .

RNA Interference and Genetic Research

This compound is increasingly being utilized in RNA interference (RNAi) technologies. Modifications of small interfering RNAs (siRNAs) incorporating this compound moieties have shown improved stability and efficacy.

Research Applications :

  • Chemically modified siRNAs containing this compound at their 3'-end exhibited enhanced nuclease resistance, making them promising candidates for therapeutic applications in gene silencing .

Summary Table of Applications

Application AreaDescriptionKey Findings
Nucleoside SynthesisBuilding block for nucleosides with antiviral propertiesEffective against RNA viruses; significant inhibition observed
Analgesic/Anti-inflammatoryDerivatives show pain relief and inflammation reductionUp to 95% edema inhibition in tests; promising lead compounds identified
Cardiovascular HealthEnhances ATP production; aids heart functionImproves diastolic function in CHF; beneficial for fibromyalgia patients
Antimicrobial ActivityEffective against various bacterial pathogensEnhanced activity compared to non-derivative compounds
RNA InterferenceUsed in siRNA modifications for gene silencingImproved stability and efficacy; potential therapeutic applications

Mechanism of Action

D-ribofuranose exerts its effects primarily through its incorporation into nucleotides and nucleosides. These molecules are involved in numerous biochemical pathways, including the synthesis of RNA and DNA. The molecular targets of this compound include enzymes involved in nucleotide synthesis and metabolism, such as ribokinase, which phosphorylates D-ribose to form D-ribose-5-phosphate . This compound is then utilized in the pentose phosphate pathway, which is crucial for cellular metabolism and energy production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Derivatives

Compound Structure Key Features Biological/Pharmacological Role
D-Ribofuranose Five-membered furanose ring - Backbone of RNA, coenzymes
- Synthetic derivatives (α-anomer) for drug development
- Genetic coding (RNA)
- Analgesic, anti-inflammatory, antiviral activities
D-Ribopyranose Six-membered pyranose ring - Thermodynamically stable
- Rare in biological systems
- Minor role in glycans
- Used in crystallographic studies
5-Deoxy-D-ribofuranose Missing hydroxyl group at C5 - Synthesized via reductive displacement - Intermediate in nucleoside synthesis
- Reduced enzymatic recognition
β-D-Ribofuranose 5-phosphate Phosphorylated at C5 - Key metabolite in pentose phosphate pathway - Precursor for nucleotide biosynthesis
- Involved in coenzyme synthesis
1-O-Ethyl-β-D-ribofuranose Ethyl group at C1 - Isolated from fungal extracts - Weak cytotoxicity
- Antioxidant properties

Pharmacological and Enzymatic Interactions

  • Analgesic/Anti-inflammatory Activity: α-D-ribofuranose derivatives (e.g., 3-O-benzyl-4-C-(hydroxymethyl) analogues) exhibit significant anti-nociceptive effects in acetic acid-induced writhing and tail-flick assays, outperforming β-anomers due to enhanced binding to cyclooxygenase enzymes .
  • Antiviral Properties: β-D-ribofuranose is integral to nucleoside analogues like virazole (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), which inhibits viral RNA polymerase via competitive binding .
  • Enzyme Inhibition: Triazole-based derivatives (e.g., 3,5-dinitrophenyl-1,2,4-triazoles) inhibit decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis, with MIC values as low as 0.03 μM .

Pharmacokinetic and Drug-Likeness Profiles

  • Lipinski’s Rule Compliance: Most α-D-ribofuranose derivatives (molecular weight <500 Da, ≤5 hydrogen bond donors) comply with drug-likeness criteria, enhancing oral bioavailability .
  • Cytotoxicity: Ethyl acetate extracts of 1-O-ethyl-β-D-ribofuranose show low cytotoxicity (IC50 >100 μM) in MCF-7 and Jurkat cells, making them safer for therapeutic use .

Biological Activity

D-Ribofuranose, a five-carbon sugar and an important component of nucleotides, exhibits a range of biological activities that have garnered significant interest in both pharmacological and biochemical research. This article explores the multifaceted biological properties of this compound, including its therapeutic potential, mechanisms of action, and safety profiles based on recent studies.

Overview of this compound

This compound is a sugar derived from ribose and plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. Its structural configuration allows it to participate in various biochemical pathways, making it a key player in cellular energy processes and signaling.

1. Cardiovascular Health

This compound has been investigated for its potential benefits in treating conditions like congestive heart failure. Clinical studies indicate that it can enhance diastolic function by improving ATP levels in cardiac tissues, thereby aiding recovery during ischemic events . For instance, one study demonstrated that D-ribose supplementation improved exercise tolerance and quality of life in patients with heart failure .

2. Pain Management

Recent research has highlighted the analgesic properties of this compound derivatives. Synthesized analogues showed promising results in reducing pain through anti-inflammatory mechanisms. In particular, certain derivatives exhibited significant analgesic effects comparable to conventional pain medications .

3. Antiviral Properties

This compound and its analogues have demonstrated antiviral activity against various viruses. Their ability to inhibit viral replication makes them potential candidates for developing antiviral therapies .

This compound exerts its biological effects through several mechanisms:

  • Energy Metabolism : By facilitating ATP synthesis, this compound supports cellular energy demands, particularly under stress conditions such as ischemia.
  • Anti-inflammatory Pathways : Certain derivatives have been shown to modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines .
  • Nucleotide Synthesis : As a precursor for nucleotides, this compound is essential for DNA and RNA synthesis, influencing cellular proliferation and repair mechanisms.

Safety and Toxicity Studies

Safety assessments have been conducted to evaluate the potential toxic effects of this compound when administered intravenously. In studies involving Fischer rats and rabbits, no significant toxic effects were observed at doses up to 420 mg/kg over extended periods . The findings suggest that this compound is well-tolerated, although further investigations are warranted to fully understand its safety profile in humans.

Data Summary

StudySubjectDosageFindings
Fischer Rats4.2% IV solutionNo significant toxic effects; improved cellular recovery post-ischemia
Rabbits420 mg/kg IVNo toxicity observed; safe for prolonged administration
Human TrialsVaried oral dosesImproved quality of life in heart failure patients; enhanced exercise tolerance

Case Studies

  • Congestive Heart Failure : A double-blind study reported that patients receiving D-ribose experienced significant improvements in exercise capacity and overall heart function compared to controls .
  • Fibromyalgia : In another clinical trial, patients noted reduced pain levels and improved physical function after D-ribose supplementation over several weeks .

Q & A

Q. What are the standard synthetic routes for D-ribofuranose derivatives in nucleoside chemistry?

this compound derivatives are typically synthesized via protective group strategies and coupling reactions. For example:

  • Acetylation : 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a common intermediate, prepared using acetic anhydride and catalysts like FeCl₃ .
  • Halogenation : Bromination of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose followed by fluorination yields halogenated analogs (e.g., clofarabine precursors) .
  • Mannich Reactions : Propargyl bromide and secondary amines are used to introduce acetylenic amino-oxy side chains .
    Methodological Tip: Optimize reaction conditions (e.g., phase-transfer catalysis for propargylation) to reduce side products .

Q. How are this compound derivatives characterized for structural confirmation?

A combination of spectroscopic and analytical techniques is critical:

  • NMR : ¹H/¹³C-NMR identifies substitution patterns and anomeric configurations (e.g., β-D-ribofuranose vs. α-D-ribofuranose) .
  • Mass Spectrometry : ESI-MS confirms molecular weights, especially for halogenated or acylated derivatives .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for novel analogs .
    Methodological Tip: Use APT (Attached Proton Test) NMR experiments to distinguish between methine and methylene protons in iodinated derivatives .

Q. What are the key functionalized derivatives of this compound in drug discovery?

Common derivatives include:

  • Acetylated/Acylated Forms : Improve solubility and stability (e.g., 1,2,3,5-tetra-O-acetyl derivatives for nucleoside synthesis) .
  • Iodinated Analogs : 5-Deoxy-5-iodo-β-D-ribofuranose derivatives for configurational studies .
  • Long-Chain Acyl Derivatives : Synthesized via DCC-mediated coupling for bioactivity screening .

Advanced Research Questions

Q. How can conformational analysis resolve ambiguities in this compound derivatives?

Advanced computational and experimental approaches:

  • 3-Sphere Approach : Analyzes puckering modes and ring conformations using hypersphere trigonometry and Hopf fibration .
  • CCM (Canonical Construction Method) : Reconstructs non-standard ribose conformations (e.g., β-D-xylofuranose) into canonical forms to assess functional relevance .
    Data Contradiction Alert: Anomalies in X-ray data (e.g., non-β-D-ribofuranose forms) may arise from crystallization artifacts. Use CCM to validate biological relevance .

Q. What methodologies evaluate the biological activity of this compound-based compounds?

  • In Vivo Models : Test analgesic/anti-inflammatory activity in mice (e.g., α-D-ribofuranose derivatives reduce inflammation via COX-2 inhibition) .
  • In Silico Screening : Molecular docking predicts interactions with targets like mycobacterial DprE1 (critical for cell wall synthesis) .
  • Antiproliferative Assays : Screen 3′-C-ethynyl-β-D-ribofuranose nucleosides against cancer cell lines (e.g., C7-deazapurine analogs show potent activity) .

Q. How to address substrate limitations in enzymatic studies of this compound metabolism?

  • Alternative Substrates : Farnesylphosphoryl-β-D-ribofuranose (FPR) substitutes for scarce ¹⁴C-DPR in epimerization assays .
  • HPLC-MS Validation : Confirm enzymatic products (e.g., FPX detection via exact mass matching) .

Methodological Tables

Q. Table 1. Key Synthetic Routes for this compound Derivatives

Derivative TypeMethodKey Reagents/ConditionsApplicationReference
AcetylatedAcetylationAcetic anhydride, FeCl₃Nucleoside intermediates
IodinatedSelective iodination[Ph₃P⁺I]I⁻, microwave/sonicationConformational studies
Acetylenic amino-oxyMannich reactionPropargyl bromide, aminesAnticancer agents

Q. Table 2. Common Data Contradictions & Resolutions

IssueResolution StrategyExample Study
Non-standard ribose conformationsCCM reconstruction from crystallographic dataRNA backbone anomalies
Substrate scarcityUse FPR as DPR analog in enzymatic assaysMycobacterial DprE1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Ribofuranose
Reactant of Route 2
D-Ribofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.